molecular formula C19H15BiO5S2 B15339057 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate

5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate

Cat. No.: B15339057
M. Wt: 596.4 g/mol
InChI Key: LWPNVZXHNROCLR-UHFFFAOYSA-M
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Description

5,5-Dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dibenzo[b,e][1,4]thiabismin core with a 5,5-dioxido functional group and a 4-methylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate typically involves the reaction of 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H15BiO5S2

Molecular Weight

596.4 g/mol

IUPAC Name

(5,5-dioxobenzo[b][1,4]benzothiabismin-10-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C12H8O2S.C7H8O3S.Bi/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10;/h1-7,9H;2-5H,1H3,(H,8,9,10);/q;;+1/p-1

InChI Key

LWPNVZXHNROCLR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[Bi]2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42

Origin of Product

United States

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